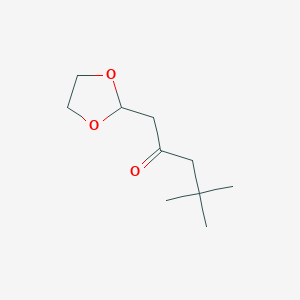

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one

Descripción general

Descripción

1,3-Dioxolanes are a type of acetal and are widely used in natural product syntheses as protecting groups for ketones, aldehydes, and 1,2-diols . They represent important intermediates and end-products in the pharmaceutical, fragrance, and polymer industries .

Synthesis Analysis

1,3-Dioxolanes can be synthesized in good yields and short reaction times by the reaction of salicylaldehyde with commercially available diols using a catalytic amount of Mont K10 .

Molecular Structure Analysis

The molecular structure of 1,3-dioxolanes can be analyzed using various spectroscopic techniques. For example, Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the functional groups present in the molecule .

Chemical Reactions Analysis

The reactivity of 1,3-dioxolanes allows them to be used as building blocks in fine organic synthesis . They can undergo various chemical reactions, including oxidation and reduction .

Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-dioxolanes can be determined using various analytical techniques. For example, the molecular weight can be determined using mass spectrometry .

Aplicaciones Científicas De Investigación

Biofuel Research

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one and its derivatives have been studied for their potential application as biofuels. Alkyl-substituted 1,3-dioxolanes, such as 4,5-dimethyl-2-pentan-3-yl-1,3-dioxolane, have been identified as potential biodiesel components. Their pyrolysis behavior at high temperatures was investigated using ReaxFF molecular dynamics simulations, focusing on decomposition rates, reaction mechanisms, and product distribution. The study highlighted that the molecular structure of the alkyl side-chain significantly affects the hydrocarbon product distribution and sooting tendency of these fuels, providing insights into designing fuel molecules with desired properties (Kwon & Xuan, 2021).

Photocycloaddition Reactions

Research into the photochemistry of alpha-thiophenyl-alpha'-thiophenyl-S,S-dioxo-substituted ketones, similar in structure to 1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one, revealed unexpected solid-state photochemistry. Controlled oxidation and subsequent UV-vis irradiation led to the formation of intramolecular 2 + 2 photocycloaddition products, providing insights into solid-state reactions and their potential applications in chemical synthesis (Resendiz et al., 2008).

Extraction of Acids

The compound's derivatives have been used in the extraction of hydrochloric and nitric acids, demonstrating effective extraction with the formation of monosolvates. Spectroscopic methods such as IR and 1H NMR spectroscopy were employed to study the interaction and proton-accepting centers of the compounds involved, which could have implications in chemical processing and separation techniques (Golubyatnikova et al., 2012).

Safety And Hazards

Direcciones Futuras

Future research on 1,3-dioxolanes could focus on synthesizing new derivatives with potential biological activities. For example, 1,3-dioxolanes with different substituents that have ether or ester groups at 3 and 4 positions displayed significant bacterial and fungicidal activities against certain bacteria .

Propiedades

IUPAC Name |

1-(1,3-dioxolan-2-yl)-4,4-dimethylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-10(2,3)7-8(11)6-9-12-4-5-13-9/h9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSJHTNONJUKJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(=O)CC1OCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501237966 | |

| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Dioxolan-2-yl)-4,4-dimethyl-pentan-2-one | |

CAS RN |

1263366-01-3 | |

| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263366-01-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 1-(1,3-dioxolan-2-yl)-4,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501237966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

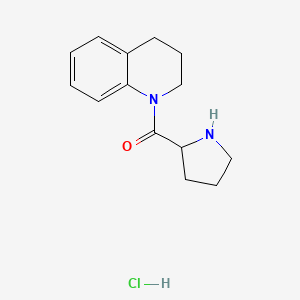

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloropyrido[3,4-D]pyrimidine](/img/structure/B1396004.png)

![2-Phenylimidazo[1,2-a]pyridin-8-amine hydrobromide](/img/structure/B1396009.png)

![Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one hydrochloride](/img/structure/B1396019.png)

![Spiro[2.5]octane-6-carboxylic acid](/img/structure/B1396022.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidin]-3-one](/img/structure/B1396024.png)